REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](S(C)(=O)=O)[N:5]=[C:4]([NH:12][CH2:13][C:14]2[S:18][C:17]([CH3:19])=[N:16][C:15]=2[CH3:20])[C:3]=1[CH3:21].[N:22]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[CH:25]=[CH:24][C:23]=1[CH2:32][CH2:33][CH2:34][OH:35].[Li+].C[Si]([N-][Si](C)(C)C)(C)C>C1COCC1>[Cl:1][C:2]1[N:7]=[C:6]([O:35][CH2:34][CH2:33][CH2:32][C:23]2[CH:24]=[CH:25][C:26]3[C:31](=[CH:30][CH:29]=[CH:28][CH:27]=3)[N:22]=2)[N:5]=[C:4]([NH:12][CH2:13][C:14]2[S:18][C:17]([CH3:19])=[N:16][C:15]=2[CH3:20])[C:3]=1[CH3:21] |f:2.3|
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Name
|
6-chloro-N-[(2,4-dimethylthiazol-5-yl)methyl]-5-methyl-2-methylsulfonyl-pyrimidin-4-amine
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Quantity
|
51 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=NC(=N1)S(=O)(=O)C)NCC1=C(N=C(S1)C)C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC2=CC=CC=C12)CCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
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CUSTOM
|
Details
|
After stirring for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by the addition of a saturated ammonium chloride solution
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between a saturated solution of NaHCO3 and EtOAc
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel flash column chromatography (EtOAc/hexanes gradient)
|
Type
|
CUSTOM
|
Details
|
to provide 17 mg (28%) of G7 as an off-white solid
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=NC(=N1)OCCCC1=NC2=CC=CC=C2C=C1)NCC1=C(N=C(S1)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |